7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate
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Overview
Description
7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate is a chemical compound with the molecular formula C15H17ClO3 and a molecular weight of 280.75 g/mol . This compound is characterized by its unique structure, which includes a chloro-substituted naphthalene ring and a pivalate ester group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 7-chloro-1-tetralone.
Formation of Intermediate: The 7-chloro-1-tetralone undergoes a reaction with pivalic anhydride in the presence of a catalyst such as pyridine to form the intermediate compound.
Final Product: The intermediate is then subjected to further reaction conditions, including heating and purification, to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate involves its interaction with specific molecular targets. The chloro-substituted naphthalene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pivalate ester group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate include:
2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: This compound has a similar naphthalene ring structure but differs in its functional groups.
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide: Another related compound with a naphthalene ring and different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17ClO3 |
---|---|
Molecular Weight |
280.74 g/mol |
IUPAC Name |
(7-chloro-4-oxo-2,3-dihydro-1H-naphthalen-1-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H17ClO3/c1-15(2,3)14(18)19-13-7-6-12(17)10-5-4-9(16)8-11(10)13/h4-5,8,13H,6-7H2,1-3H3 |
InChI Key |
WEMHIBWYMGUHAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1CCC(=O)C2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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